N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine
Overview
Description
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine is a fluorinated amine compound with the molecular formula C7H11F6N. It is also known as Ishikawa’s Reagent. This compound is notable for its high fluorine content, which imparts unique chemical properties and reactivity. It is used in various chemical reactions, particularly in fluorination processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine can be synthesized through the reaction of diethylamine with hexafluoropropene. The process involves the following steps :
Reaction Setup: Dissolve diethylamine in dichloromethane and cool the solution to -5°C to -25°C.
Addition of Hexafluoropropene: Slowly introduce hexafluoropropene into the reaction mixture while maintaining the low temperature.
Reaction Time: Allow the reaction to proceed for about 1 hour.
Isolation: After the reaction is complete, the product is isolated and purified.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out in specialized reactors designed to handle fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine undergoes several types of chemical reactions, including:
Friedel-Crafts Arylation: This reaction involves the arylation of hydrofluorocarbons using this compound as a reactant.
Microbial Hydroxylation: The compound can be hydroxylated by microbial enzymes, which introduces hydroxyl groups into the molecule.
Electrochemical Fluorination: This process involves the fluorination of trialkylamines and tetraalkylammonium salts using electrochemical methods.
Common Reagents and Conditions
Friedel-Crafts Arylation: Typically uses Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Microbial Hydroxylation: Utilizes specific microbial strains capable of hydroxylating fluorinated amines.
Electrochemical Fluorination: Requires an electrochemical cell with appropriate electrodes and a fluorine source.
Major Products Formed
Friedel-Crafts Arylation: Produces arylated hydrofluorocarbons.
Microbial Hydroxylation: Results in hydroxylated derivatives of the original compound.
Electrochemical Fluorination: Yields fluorinated trialkylamines and tetraalkylammonium salts.
Scientific Research Applications
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine has a wide range of applications in scientific research, including :
Chemistry: Used as a fluorinating agent in various organic synthesis reactions.
Biology: Employed in microbial hydroxylation studies to understand enzyme-substrate interactions.
Medicine: Investigated for its potential use in the synthesis of fluorinated pharmaceuticals, such as florfenicol and thiamphenicol.
Industry: Utilized in the production of fluorinated compounds for materials science and chemical manufacturing.
Mechanism of Action
The mechanism by which N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine exerts its effects involves the introduction of fluorine atoms into organic molecules. The compound acts as a fluorinating agent, transferring fluorine atoms to target substrates. This process can occur through various pathways, including electrophilic fluorination and nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-2,3,3,3-tetrafluoropropylamine
- 1,2-Dibromohexafluoropropane
- Hexafluoropropene
Uniqueness
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine is unique due to its high fluorine content and its ability to act as a versatile fluorinating agent. Compared to similar compounds, it offers distinct reactivity and selectivity in fluorination reactions, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F6N/c1-3-14(4-2)7(12,13)5(8)6(9,10)11/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTFCVMJHBNJAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C(C(F)(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880124 | |
Record name | N,N-Diethyl-2H-perfluoropropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309-88-6 | |
Record name | N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-2H-perfluoropropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIETHYL-1,1,2,3,3,3-HEXAFLUORO-1-PROPANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4Y8BIM7UD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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